Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 851977-65-6
Cat. No.: VC4240078
Molecular Formula: C25H23N3O5S
Molecular Weight: 477.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851977-65-6 |
|---|---|
| Molecular Formula | C25H23N3O5S |
| Molecular Weight | 477.54 |
| IUPAC Name | ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C25H23N3O5S/c1-3-33-25(31)22-19-15-34-23(26-20(29)14-9-16-7-5-4-6-8-16)21(19)24(30)28(27-22)17-10-12-18(32-2)13-11-17/h4-8,10-13,15H,3,9,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | XGQDVLNBHWCJGE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Introduction
Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-phenylpropanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound belonging to the thieno[3,4-d]pyridazine class. This compound features a unique molecular structure that integrates a thieno[3,4-d]pyridazine core with various functional groups, making it of interest in medicinal chemistry and pharmacology.
Synthesis and Chemical Reactions
The synthesis of compounds in this class typically involves several key steps, including the formation of the thieno[3,4-d]pyridazine core and the introduction of functional groups. These synthetic routes highlight the multi-step nature of producing these complex molecules and emphasize the need for careful control of reaction conditions to achieve desired yields and purities.
Analytical Techniques
The structure of such compounds can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into their molecular connectivity and mass.
Related Compounds
Related compounds, such as Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, have been studied for their complex structures and potential applications in medicinal chemistry. Another related compound, Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, is known for its role as a substituted aniline and member of methoxybenzenes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume